Product packaging for Limaprost alfadex(Cat. No.:CAS No. 88852-12-4)

Limaprost alfadex

Cat. No.: B1675397
CAS No.: 88852-12-4
M. Wt: 1353.4 g/mol
InChI Key: YBJQXILILWHFAT-UYXACNQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandin (B15479496) E1 Analogues in Vascular and Neurological Contexts

Prostaglandin E1 analogues are known for their significant roles in vascular and neurological systems. These compounds can influence vascular smooth muscle, leading to either constriction or dilation. nih.govtandfonline.comtandfonline.com They also play a part in platelet aggregation or disaggregation. nih.govtandfonline.comtandfonline.com In a neurological context, prostaglandins (B1171923) can affect spinal neurons, potentially mediating pain. nih.govtandfonline.comtandfonline.com

PGE1 itself is recognized for its potent vasodilatory and anti-inflammatory effects. mdpi.comfrontiersin.org Research indicates that PGE1 can induce vasodilation by increasing intracellular levels of cAMP through EP2 and EP4 receptors in blood vessels. mdpi.com PGE1 has also been shown to inhibit platelet aggregation and promote vascular permeability. frontiersin.org Studies have explored the use of PGE1 analogues, including limaprost (B1675396), for improving blood flow in conditions affecting nerve tissue, such as diabetic neuropathy and spinal stenosis. mdpi.comresearchgate.net

Historical Context of Limaprost Alfadex Development and Early Investigations

This compound was developed through a collaboration between Ono Pharmaceutical and Dainippon Sumitomo Pharma. nih.govtandfonline.comdrugbank.com Its development as a clathrate with alpha-cyclodextrin (B1665218) aimed to improve its properties. jst.go.jp Cyclodextrins are known for their ability to form inclusion complexes with lipophilic molecules, which can enhance the solubility and stability of drugs. jst.go.jpnih.govmdpi.comresearchgate.net In the case of this compound, the inclusion of limaprost within alpha-cyclodextrin contributes to its stability, particularly against humidity. jst.go.jpnih.govresearchgate.net Early investigations led to its approval in Japan for the treatment of ischemic symptoms associated with thromboangiitis obliterans in 1988. nih.govtandfonline.comdrugbank.com An additional indication for the treatment of subjective symptoms and walking disability related to acquired lumbar spinal canal stenosis was approved in 2001. nih.govtandfonline.comdrugbank.com Early clinical trials in patients with lumbar spinal canal stenosis showed that limaprost could lead to a significant reduction in leg pain and numbness. nih.gov

Current Research Landscape and Unanswered Questions Regarding this compound

The current research landscape for this compound continues to explore its potential in various conditions, particularly those involving vascular and neurological compromise. Studies are investigating its effects on degenerative cervical myelopathy (DCM), a condition involving spinal cord compression. researchgate.netresearchgate.nete-neurospine.orgnih.gove-neurospine.orgpatsnap.com Animal models of cervical myelopathy have shown that this compound can improve motor function. researchgate.netresearchgate.nete-neurospine.orge-neurospine.orgresearchgate.net Small clinical trials have also suggested promising outcomes in patients with mild DCM, with observed improvements in motor function scores. researchgate.netresearchgate.nete-neurospine.orge-neurospine.org However, the existing evidence in this area is often based on weak clinical data and animal experimentation, highlighting the need for further investigation. researchgate.netresearchgate.nete-neurospine.orgnih.gove-neurospine.orgresearcher.lifenih.gov A phase 3 double-blind randomized controlled trial is currently underway to provide more robust evidence regarding its efficacy in DCM. researchgate.net

Research also continues into its effects on lumbar spinal canal stenosis (LSS). Studies have compared limaprost with other treatments like nonsteroidal anti-inflammatory drugs (NSAIDs) for radiculopathy caused by LSS. nih.gov Findings suggest that limaprost's effects might be more limited to radicular pain rather than low back pain. nih.gov While limaprost has shown efficacy in improving certain symptoms and quality of life measures in LSS in some studies, the need for higher-quality studies and comparisons with other conservative treatments has been noted. researchgate.netresearchgate.netfrontiersin.org

Detailed Research Findings:

Studies in rodent models of cervical myelopathy have investigated the effect of this compound on motor function. One study demonstrated that administration of this compound resulted in a significant increase in forced locomotion capability, measured by forelimb stride length, in treated rats compared to control groups. e-neurospine.orgresearchgate.net

Study (Animal Model)ConditionThis compound AdministrationOutcome MeasuredKey Finding
Kurokawa et al.Rodent model of cervical myelopathy300 μg/kg PO BIDForced locomotion capabilitySignificant increase in forelimb stride length

A small clinical trial in patients with mild degenerative cervical myelopathy treated with this compound showed improvements in modified Japanese Orthopaedic Association (mJOA) scores and grip and release counts at 1 and 3 months. researchgate.nete-neurospine.org

Study (Clinical Trial)ConditionNThis compound TreatmentOutcome MeasuresKey Findings (at 3 months)
Sugawara et al.Mild Degenerative Cervical Myelopathy2115 μg daily for 3 monthsmJOA score, Grip and release countImproved mJOA scores and grip and release counts (p<0.05) researchgate.nete-neurospine.org

Research comparing limaprost to NSAIDs for radiculopathy in lumbar spinal stenosis indicated that while both reduced radicular pain, limaprost did not significantly affect low back pain or disability scores in the same way as NSAIDs or combination therapy. nih.gov

Study (Clinical Trial)ConditionTreatment GroupsOutcome MeasuresKey Finding (Radicular Pain)
Multicenter TrialRadiculopathy due to LSSLimaprost, NSAIDs, Limaprost+NSAIDsNumerical Rating Scale (NRS) for pain, RDQ, SF-36All groups reduced radicular pain; no significant difference between groups at final follow-up. nih.gov

Studies on the stability of this compound have shown that the inclusion of limaprost with alpha-cyclodextrin, and further addition of beta-cyclodextrin, can enhance its chemical stability, particularly under humid conditions. jst.go.jpresearchgate.net This is attributed, in part, to the cyclodextrins restricting the mobility of water, which can catalyze degradation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H96O35 B1675397 Limaprost alfadex CAS No. 88852-12-4

Properties

CAS No.

88852-12-4

Molecular Formula

C58H96O35

Molecular Weight

1353.4 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1

InChI Key

YBJQXILILWHFAT-UYXACNQFSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prorenal;  Limaprost alfadex;  OP 1306 - alpha-cyclodextrin;  Opalmon; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Limaprost Alfadex Action

Agonism at Prostaglandin (B15479496) E2 Receptors: EP2 Subtype Selectivity and Functional Consequences

As a prostaglandin E1 analog, limaprost (B1675396) acts as an agonist at prostaglandin E2 receptors. drugbank.comnih.govsmolecule.com It is understood to likely stimulate the adenylate cyclase coupled EP2 subtype of these receptors to induce smooth muscle relaxation. drugbank.comnih.govsmolecule.com While some research indicates agonism at other EP receptor subtypes (EP1, EP3, and EP4), the EP2 subtype appears particularly relevant to its vasodilatory effects. drugbank.com The functional consequence of this receptor activation is the relaxation of smooth muscle cells, a key step in the process of vasodilation. drugbank.comnih.govsmolecule.com

Signal Transduction Pathways Mediated by EP2 Receptor Activation

Activation of EP2 receptors by limaprost initiates intracellular signal transduction pathways. drugbank.comnih.govsmolecule.com These receptors are coupled to adenylate cyclase, an enzyme critical in the generation of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comnih.govsmolecule.com

Adenylate Cyclase Stimulation and Intracellular Cyclic AMP Modulation

The agonistic action of limaprost at EP2 receptors stimulates adenylate cyclase activity. This stimulation leads to an increase in the intracellular concentration of cyclic AMP. Cyclic AMP is a vital second messenger involved in a wide array of cellular processes, including the regulation of smooth muscle tone. apexbt.comfrontiersin.org

Downstream Cellular Responses to EP2 Receptor Activation

The elevation of intracellular cyclic AMP levels following EP2 receptor activation by limaprost triggers downstream cellular responses. A primary response in vascular smooth muscle cells is relaxation.

Regulation of Vascular Smooth Muscle Relaxation

Limaprost causes smooth muscle relaxation, which is a direct consequence of the increased intracellular cAMP mediated by EP2 receptor activation. drugbank.comnih.govsmolecule.com This relaxation reduces the contractile state of vascular smooth muscle, allowing blood vessels to widen. drugbank.comnih.govsmolecule.comrad-ar.or.jp

Vasodilatory Effects and Microcirculatory Enhancement

A key pharmacological property of limaprost alfadex is its potent vasodilatory effect. drugbank.comnih.govsmolecule.comspringer.comrad-ar.or.jpnih.gove-neurospine.orgresearchgate.netresearchgate.netnih.govresearchgate.net This action leads to an improvement in blood flow, particularly in peripheral tissues and the microcirculation. drugbank.comnih.govsmolecule.comrad-ar.or.jpnih.gove-neurospine.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov this compound has been shown to improve peripheral circulatory failure and enhance peripheral blood circulation in various conditions. drugbank.comnih.govsmolecule.com Its microcirculatory benefits are particularly noted in conditions characterized by impaired small vessel blood flow, such as thromboangiitis obliterans. e-neurospine.orgnih.gov

Direct Vasodilation in Peripheral and Nerve Tissues

Limaprost acts directly on vascular smooth muscles to cause the expansion of peripheral vessels. rad-ar.or.jp This direct action contributes to increased blood flow to the extremities. drugbank.comnih.govrad-ar.or.jp Furthermore, research indicates that limaprost improves blood flow specifically in nerve tissue. drugbank.comnih.govsmolecule.comnih.gove-neurospine.orgresearchgate.netresearchgate.netnih.gov Studies, including those in animal models of ischemia, have demonstrated that prostaglandin E1 derivatives like limaprost can improve blood flow in areas such as the nerve root, cauda equina, and sciatic nerve. drugbank.comnih.govsmolecule.comnih.gove-neurospine.orgresearchgate.netresearchgate.netnih.gov This improved blood supply to nerve tissues is considered a mechanism by which limaprost may alleviate symptoms associated with conditions involving compromised nerve circulation. drugbank.comnih.govsmolecule.comnih.gove-neurospine.orgresearchgate.netresearchgate.netnih.gov

Receptor Agonism Profile

Based on available research, this compound acts as an agonist at prostaglandin E2 receptors. The primary subtype implicated in its vasodilatory effects is the EP2 receptor, although interactions with other EP subtypes have also been noted. drugbank.comnih.govsmolecule.com

CompoundReceptor Target(s)Primary Functional Outcome
This compoundProstaglandin E2 receptors (primarily EP2 subtype)Smooth muscle relaxation, Vasodilation

Detailed Research Findings Highlights

Research findings support the proposed mechanisms of action. In vitro studies have utilized methods such as measuring cAMP levels in vascular endothelial cells to confirm the activation of adenylate cyclase pathways by limaprost. In vivo studies, including those in animal models of nerve tissue ischemia, have demonstrated that prostaglandin E1 derivatives improve blood flow in affected areas. nih.gov Clinical studies in conditions like lumbar spinal stenosis have shown that limaprost can increase blood flow in nerve tissue, which is hypothesized to contribute to the observed reduction in radicular pain. nih.govnih.gov

Improvement of Blood Flow in Specific Anatomical Regions

This compound has demonstrated efficacy in improving blood flow in specific anatomical regions critical to its therapeutic applications, particularly the cauda equina and sciatic nerve microvasculature. nih.govresearchgate.netnih.gov

Cauda Equina Perfusion Dynamics

In conditions such as lumbar spinal canal stenosis, compression of the cauda equina can lead to reduced blood flow and subsequent neurological deficits. ono-pharma.commeiji.com Animal models of cauda equina compression have shown that this compound improves blood flow in the cauda equina nerve tissue. mims.comnih.govono-pharma.com This improvement in perfusion is considered a key mechanism by which this compound alleviates symptoms like pain and numbness in the lower legs and improves walking ability in patients with lumbar spinal canal stenosis. ono-pharma.commeiji.com Studies in dogs and rats with experimentally induced cauda equina compression have provided evidence for this effect. mims.com

Sciatic Nerve Microvasculature

Ischemia of the sciatic nerve can contribute to pain and dysfunction in various peripheral nerve disorders. Animal models of nerve tissue ischemia, including those involving the sciatic nerve, have indicated that prostaglandin E1 derivatives like this compound can improve blood flow in the affected nerve tissue. nih.govresearchgate.net This enhanced microcirculation in the sciatic nerve is hypothesized to contribute to the observed improvements in symptoms associated with nerve root compression and ischemia. nih.gov

Antiplatelet Aggregation Mechanisms

This compound exhibits significant antiplatelet activity, which is crucial for its antithrombotic effects. mims.compatsnap.commedtigo.comamazonaws.com This involves the inhibition of platelet adhesiveness and aggregation through specific intracellular pathways. mims.compatsnap.com

Inhibition of Platelet Adhesiveness and Aggregation Pathways

The antiplatelet effects of this compound are primarily mediated through the increase in intracellular cAMP levels in platelets. patsnap.com Similar to its vasodilatory mechanism in smooth muscle cells, limaprost's agonism at prostaglandin receptors on platelets leads to the activation of adenylate cyclase, increasing cAMP. patsnap.com Elevated cAMP levels inhibit key pathways involved in platelet activation, such as those mediated by thromboxane (B8750289) A2 and ADP, ultimately preventing platelet shape change, granule release, and aggregation. mims.compatsnap.com Studies have demonstrated that this compound inhibits platelet aggregation induced by various aggregating agents and can dissociate ADP-induced platelet aggregation in experimental settings. mims.com Oral administration of this compound has also been shown to decrease platelet adhesiveness. mims.com

Comparative Analysis with Other Antiplatelet Agents

While a detailed comparative analysis of the specific antiplatelet mechanisms of this compound with all other agents is beyond the scope here, it is noted that limaprost's antiplatelet activity is mediated via PGE1 receptor agonism and subsequent cAMP elevation, a mechanism distinct from agents like aspirin (B1665792) (which inhibits cyclooxygenase) or clopidogrel (B1663587) (which inhibits P2Y12 receptors). patsnap.com In vitro studies have suggested that this compound's inhibitory effect on platelet aggregation can be equipotent with that of prostaglandin I2. mims.com Research has also explored the potential for interactions between limaprost and other antiplatelet or anticoagulant agents, highlighting the importance of understanding its unique pharmacological profile in a clinical context. drugbank.compatsnap.commedsci.org

Neuroprotective and Neurotrophic Modulatory Effects

Emerging evidence suggests that this compound may possess neuroprotective and neurotrophic modulatory effects, contributing to its benefits in conditions involving nerve tissue compromise. nih.govpatsnap.comresearchgate.netnih.gov These effects are thought to be linked to improved blood flow and potential direct influences on neuronal function and survival. patsnap.com

Studies in animal models of spinal cord injury and cervical myelopathy have indicated that this compound can improve motor function and may protect nerve cells. researchgate.netnih.gove-neurospine.orgresearchgate.net One proposed mechanism involves the stimulation of sensory neurons, leading to the release of calcitonin gene-related peptide (CGRP), which in turn can increase the production of insulin-like growth factor I (IGF-I). nih.gov IGF-I is a neurotrophic factor known for its roles in neuronal survival, growth, and regeneration. nih.gov By potentially increasing IGF-I production and attenuating inflammatory responses, this compound may contribute to ameliorating nerve tissue damage and improving neurological function. nih.gov Furthermore, the improvement of blood flow to nerve tissues, as observed in the cauda equina and sciatic nerve, is likely to play a significant role in supporting neuronal health and function by ensuring adequate oxygen and nutrient supply. nih.govpatsnap.comresearchgate.netnih.gov

Evidence from animal models demonstrating improved motor function and nerve conduction velocity following limaprost administration supports its potential neuroprotective and neurotrophic actions. mims.comresearchgate.netnih.gove-neurospine.orgresearchgate.net

Table 1: Key Pharmacological Actions of this compound

Pharmacological ActionMechanismObserved Effects
VasodilationAgonism at EP receptors (especially EP2), increased intracellular cAMP. drugbank.compatsnap.comRelaxation of vascular smooth muscle, increased blood flow to peripheral tissues, cauda equina, and sciatic nerve. mims.comdrugbank.compatsnap.commedtigo.comnih.gov
Antiplatelet AggregationIncreased intracellular cAMP in platelets, inhibition of aggregation pathways. mims.compatsnap.comInhibition of platelet adhesiveness and aggregation, reduced thrombus formation. mims.compatsnap.commedtigo.comamazonaws.com
Neuroprotection/NeurotrophismPotential increase in IGF-I production via sensory neuron stimulation, improved nerve tissue blood flow. patsnap.comnih.govAmelioration of nerve tissue damage, improved motor function in animal models. researchgate.netnih.gove-neurospine.orgresearchgate.net

Table 2: Effect of this compound on Blood Flow in Animal Models

Anatomical RegionAnimal ModelObserved Effect on Blood FlowSource
Cauda EquinaCauda equina compression (dogs, rats)Improved blood flow mims.comnih.govono-pharma.com
Sciatic NerveSciatic nerve ischemia (rats)Improved blood flow nih.govresearchgate.net
Peripheral Hind LimbsPeripheral circulatory disorder (rats, dogs)Increased blood flow mims.commedtigo.com

Normalization of Nerve Function through Enhanced Perfusion

A key mechanism by which this compound supports nerve function is by enhancing blood flow to nerve tissues. nih.govdrugbank.comncats.ioresearchgate.net This is particularly relevant in conditions where nerve compression or ischemia compromises blood supply, such as in lumbar spinal canal stenosis and cervical spondylosis. nih.govdrugbank.comncats.io By improving poor blood circulation in the affected nerve tissue, this compound helps to normalize nerve function. nih.govdrugbank.com Studies in animal models of nerve tissue ischemia have demonstrated that prostaglandin E1 derivatives can improve blood flow in areas like the cauda equina and sciatic nerve, leading to improvements in hyperesthesia, nerve dysfunction, and walking ability. nih.gov

Suppression of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

Research suggests that limaprost may contribute to pain relief, in part, by suppressing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). researchgate.netnih.gov MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are involved in various cellular processes, including inflammatory responses and pain signaling. nih.gov The suppression of MAPK phosphorylation by this compound is thought to occur through the induction of Dual-Specificity Phosphatase-1 (DUSP-1). researchgate.netnih.gov DUSP-1 is a negative regulator of MAPK signaling that dephosphorylates all three classes of MAPKs, thereby attenuating their activity. nih.govnih.gov

Modulation of Nerve Growth Factor (NGF) Expression via Dual-Specificity Phosphatase-1 (DUSP-1) Induction

This compound has been shown to suppress Nerve Growth Factor (NGF) expression. researchgate.netnih.gov This modulation is linked to the induction of Dual-Specificity Phosphatase-1 (DUSP-1) by this compound. researchgate.netnih.gov DUSP-1 plays an important role in the regulation of NGF expression. nih.gov Studies have indicated that DUSP-1 induction by prostaglandin E1 can attenuate signaling pathways, such as those activated by interleukin-1β, which are involved in NGF expression. nih.gov By inducing DUSP-1, this compound can negatively regulate these pathways, leading to reduced NGF levels.

Mechanisms of Pain Sensitization Alleviation

The alleviation of pain sensitization by this compound is likely a multifactorial process involving its effects on both vascular supply and cellular signaling. Improved blood flow to ischemic nerve tissue can directly reduce pain and numbness associated with conditions like lumbar spinal canal stenosis. nih.govdrugbank.comresearchgate.netnih.gov Furthermore, the suppression of MAPK phosphorylation and NGF expression, mediated through DUSP-1 induction, contributes to the anti-nociceptive effects of this compound. researchgate.netnih.gov MAPKs are involved in pain sensation, and NGF is known to contribute to pain hypersensitivity. nih.govupenn.edu By modulating these pathways, this compound can help to alleviate pain sensitization.

Table: Summary of Molecular and Cellular Mechanisms

MechanismKey ActionsRelated Pathways/Mediators
Enhanced PerfusionVasodilation, Increased blood flow to nerve tissueProstaglandin E1 receptors
Suppression of MAPK PhosphorylationAttenuation of MAPK activity (ERK, JNK, p38)DUSP-1
Modulation of NGF Expression via DUSP-1 InductionDecreased NGF levelsDUSP-1, IL-1β signaling
Alleviation of Pain SensitizationReduction in pain and numbness, Decreased pain hypersensitivityImproved nerve perfusion, MAPK signaling, NGF

Pharmacokinetic and Pharmacodynamic Profiles of Limaprost Alfadex

Absorption Dynamics and Bioavailability

Following oral administration, limaprost (B1675396) is rapidly absorbed. nih.govresearchgate.netsmolecule.comsci-hub.st Studies in healthy adults have shown that peak plasma concentrations are typically reached within a short period. For instance, a study involving 116 healthy adults administered a single 5 μg dose in a fasting state reported a time to reach maximum plasma concentration (Tmax) of 0.42 ± 0.12 hours. amazonaws.com Another study with 40 healthy adults receiving a single 5 μg dose under fasting conditions observed a Tmax of 0.333 hours and a maximum plasma concentration (Cmax) of 1.55 pg/mL. mims.com In healthy Korean volunteers administered a 30 μg dose, the Tmax was approximately 0.5 hours, with a Cmax of 13.37 pg/mL. ilo.orgnih.gov

Studies in rats have indicated that 90% to 95% of orally administered limaprost alfadex is absorbed systemically. medtigo.commims.com The formulation with α-cyclodextrin is known to improve the water solubility and oral bioavailability of limaprost. mdpi.com

The following table summarizes some key absorption parameters from different studies:

Study PopulationDose (μg)Tmax (hours)Cmax (pg/mL)
Healthy Adults (n=116)50.42 ± 0.121.26 ± 0.63
Healthy Adults (n=40)50.3331.55
Healthy Korean Volunteers30~0.513.37

Note: Data are presented as mean ± standard deviation where available.

Systemic Distribution and Plasma Protein Binding Characteristics

Information regarding the volume of distribution of limaprost is not widely available. drugbank.com However, limaprost demonstrates a high rate of plasma protein binding. At a concentration of 0.023 mM, the protein binding rate to human plasma has been reported as 95.8% in in vitro studies using the ultrafiltration method. medtigo.comamazonaws.commims.com This substantial protein binding suggests that a significant portion of the compound in circulation is bound to plasma proteins, which can influence its distribution and availability at target sites. medtigo.com

Metabolic Pathways and Biotransformation Kinetics

Limaprost undergoes complex metabolic transformations within the body. medtigo.commims.com These pathways are crucial for its biotransformation and subsequent elimination.

β-Oxidation Processes

One of the primary metabolic routes for limaprost involves β-oxidation at the α-chain. amazonaws.commims.com This process is a common pathway for the metabolism of fatty acids and their derivatives, leading to the shortening of the carbon chain.

Oxidation, Isomerization, and Reduction Reactions

In addition to β-oxidation, limaprost is also metabolized through oxidation at the terminal of the ω-chain. amazonaws.commims.com Isomerization of the cyclopentene (B43876) ring and reduction of a carbonyl group at C-9 are other significant biotransformation reactions that limaprost undergoes. amazonaws.commims.com

Cytochrome P450 Enzyme Interaction Profiles

Studies have investigated the interaction of limaprost with cytochrome P450 (CYP) enzymes, a major group of enzymes involved in drug metabolism. In vitro studies have shown that limaprost does not inhibit key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. amazonaws.commims.com This lack of significant inhibition suggests a low potential for pharmacokinetic drug interactions involving these major CYP enzymes.

Elimination and Excretion Pathways

Limaprost is rapidly eliminated from the bloodstream. researchgate.netsci-hub.stilo.org The mean half-life of elimination has been reported to be around 1.64 hours in healthy Korean volunteers. drugbank.comnih.govilo.orgnih.gov Another study in healthy adults reported a half-life of 0.45 hours. amazonaws.com Mean total clearance is approximately 1.77 liters per hour. drugbank.comnih.govilo.orgnih.gov

Studies in rats have provided insights into the excretion pathways of this compound. Following oral administration, approximately 75% to 80% of the dose was excreted into bile. medtigo.commims.com About 30% of the dose was excreted into urine, and roughly 70% was eliminated in feces within 72 hours. medtigo.commims.com A notable aspect of its elimination in rats is that a substantial portion undergoes enterohepatic circulation, being re-absorbed after excretion into the bile. medtigo.commims.com

The rapid elimination and lack of accumulation after multiple dosing have been observed in studies. researchgate.netsci-hub.st

Biliary Excretion and Enterohepatic Recirculation

Studies in rats have indicated that a significant portion of orally administered this compound is absorbed systemically, with 90% to 95% absorption observed. Following absorption, 75% to 80% of the dose was excreted into the bile medtigo.commims.com. Enterohepatic recirculation plays a role in the elimination process of this compound. A substantial portion of the drug re-entered the intestines and underwent re-absorption after circulating enterohepatically medtigo.commims.com. Enterohepatic recirculation involves the circulation of substances from the liver to the bile, into the intestine, and then back to the systemic circulation, potentially prolonging the presence of the substance in the body lixoft.comnumberanalytics.com.

Renal and Fecal Excretion Contributions

Within 72 hours of oral administration in rats, approximately 30% of the this compound dose was excreted in urine and about 70% in feces medtigo.commims.com. This indicates that both renal and fecal pathways contribute to the elimination of the drug and its metabolites, with fecal excretion appearing to be the primary route based on these animal studies medtigo.commims.com.

Time-Dependent Pharmacodynamic Responses

This compound exerts potent effects on vasodilation and inhibition of platelet aggregation amazonaws.commims.com. These actions are crucial for its clinical effects in improving various ischemic symptoms amazonaws.commims.com.

Temporal Profile of Vasodilatory and Antiplatelet Activity

This compound has been shown to improve peripheral circulatory failure through its vasodilator and antithrombotic effects drugbank.com. It produces vasodilation to enhance blood flow to the extremities drugbank.com. As a prostaglandin (B15479496) E1 analog, limaprost acts as an agonist at prostaglandin E2 receptors drugbank.comnih.gov. This likely stimulates adenylate cyclase, leading to smooth muscle relaxation and vasodilation drugbank.com. This compound also inhibits platelet aggregation induced by various agents and dissociates ADP-induced platelet aggregation mims.com. It elevates platelet cyclic AMP levels and inhibits thromboxane (B8750289) A2 production mims.com.

Studies in healthy volunteers indicated that orally administered limaprost was rapidly absorbed, with a time to maximal concentration (Tmax) of approximately 0.5 hours ilo.orgnih.gov. The mean elimination half-life was reported as 1.64 hours drugbank.comnih.govilo.orgnih.gov. These pharmacokinetic parameters suggest a relatively rapid onset of action and elimination from the bloodstream ilo.orgnih.gov. The vasodilatory and antiplatelet effects are expected to correlate with the plasma concentration profile, with effects manifesting shortly after peak plasma levels are reached and diminishing as the drug is eliminated.

While specific detailed temporal profiles of the magnitude of vasodilation and antiplatelet activity at various time points post-administration were not extensively detailed in the provided snippets, the rapid absorption and relatively short half-life suggest that the peak pharmacodynamic effects would likely occur within the first few hours after dosing and gradually decline thereafter.

Pharmacokinetic Parameters of Limaprost in Healthy Korean Volunteers (30 µg oral dose) ilo.orgnih.gov

ParameterValueUnit
Time to maximal concentration (Tmax)0.5hours
Elimination half-life (T1/2)1.64hours
Maximal concentration (Cmax)13.37pg/mL
AUC (0-12 hours)18.60pg·h/mL
AUC (extrapolated to infinity)22.98pg·h/mL
Systemic clearance (CL)1.77L/h
Mean residence time (MRT)1.74hours

Note: Data derived from a study in 5 healthy Korean volunteers given a single 30 µg oral dose ilo.orgnih.gov.

Preclinical Efficacy and Neuropathophysiological Investigations of Limaprost Alfadex

Animal Models of Peripheral Ischemia

The effects of limaprost (B1675396) alfadex have been explored in animal models mimicking peripheral artery disease, a condition marked by reduced blood flow to the limbs.

Effects on Limb Blood Flow and Cutaneous Temperature Regulation

In preclinical models of peripheral ischemia, limaprost alfadex has demonstrated the ability to improve blood flow to the extremities. e-neurospine.org This vasodilatory effect is crucial for tissues deprived of adequate oxygen and nutrients. By enhancing circulation, this compound helps alleviate the ischemic state.

The regulation of cutaneous temperature is intrinsically linked to blood flow. In animal studies, the application of this compound has been associated with changes in dermal surface temperature, indicative of altered blood perfusion. Increased blood flow to the skin surface, a consequence of vasodilation, can lead to a rise in skin temperature, a parameter often used to assess the efficacy of vasoactive drugs in preclinical settings.

Animal Models of Spinal Cord Compression and Ischemia

A significant body of preclinical research has focused on the utility of this compound in models of spinal cord injury and compression, which are relevant to conditions like lumbar spinal stenosis and cervical spondylotic myelopathy. researchgate.netnih.gov

Lumbar Spinal Stenosis Models: Cauda Equina Blood Flow Enhancement

In animal models designed to replicate lumbar spinal stenosis, the compression of the cauda equina nerves leads to ischemic conditions and subsequent neurological deficits. Studies have shown that this compound can significantly increase blood flow in the compressed cauda equina. nih.govresearchgate.net This enhancement of microcirculation is believed to be a key mechanism underlying its therapeutic effects, as it helps to counteract the ischemic cascade and preserve nerve function. Animal models of ischemia have indicated that prostaglandin (B15479496) E1 derivatives can improve blood flow in the cauda equina and sciatic nerve. nih.gov

Cervical Spinal Cord Compression Models: Preservation of Locomotor Function

The efficacy of this compound has also been evaluated in rodent models of chronic cervical spinal cord compression. In a rat model where compression was induced by implanting a thin polyurethane sheet, administration of this compound was found to prevent the deterioration of forced exercise capability. nih.gov This suggests a neuroprotective effect that preserves locomotor function in the face of chronic compression. A study demonstrated that this compound improved motor function in a rodent model of cervical myelopathy. nih.gov

Impact on Motor Neuron Integrity and Survival

Further investigations into the neuroprotective effects of this compound have examined its impact on motor neuron survival in the spinal cord. In the aforementioned rat model of chronic cervical cord compression, while the decline in forced locomotion was prevented by this compound, the difference in motor neuron counts between the treated and untreated compression groups was not statistically significant. nih.gov However, the treated group showed a trend towards a higher number of surviving motor neurons compared to the vehicle-treated group.

Group Treatment Treadmill Endurance at 26 Weeks (seconds, mean ± SEM) Motor Neuron Count (mean ± SEM)
A Sham Operation + Vehicle 497.7 ± 2.3 38.3 ± 3.6
B Sham Operation + Limaprost 421.2 ± 78.8 38.2 ± 2.6
C Cord Compression + Vehicle 21.3 ± 11.7 32.6 ± 1.9
D Cord Compression + Limaprost 441.3 ± 40.4 36.2 ± 2.3

Neuropathic Pain Models

The potential analgesic effects of this compound have been investigated in various animal models of neuropathic pain. These models, which can be induced by nerve injury or chemical means, are crucial for understanding the mechanisms of chronic pain and for testing novel therapeutic agents. It is thought that an increase in blood flow in nerve tissue can alleviate pain sensation. nih.gov

In a rat model of lumbar spinal stenosis, ischemia in the nerve tissue has been shown to activate extracellular signal-regulated protein kinase, which is involved in pain sensation in superficial dorsal horn neurons. nih.gov By improving blood flow, this compound may help to mitigate this ischemic pain. There is some evidence supporting the effects of limaprost on neuropathic pain in animal models. nih.gov

Attenuation of Hyperalgesia in Peripheral Nerve Injury Models

In preclinical investigations, the therapeutic potential of prostaglandin E1 (PGE1) analogues, such as Limaprost, has been assessed in models of neuropathic pain, a condition often characterized by hyperalgesia—an increased sensitivity to pain. While direct studies on this compound are limited in this specific context, research on related PGE1 derivatives provides foundational evidence.

One key study utilized a rat model of peripheral nerve injury established by chronic constriction of the sciatic nerve, a method known to induce thermal hyperesthesia. In this model, the administration of a prostaglandin E1 derivative demonstrated a significant attenuation of the heightened pain sensitivity. This suggests that substances in this class can modulate the sensory pathways that are dysregulated following nerve damage, leading to a reduction in pain-like behaviors in animal models. The mechanism is thought to be linked to the vasodilatory and potential neuroprotective effects of PGE1, which may counteract the ischemic conditions and neuronal damage contributing to neuropathic pain states. mdpi.com

These findings underscore the rationale for investigating this compound in similar models, based on its shared mechanism as a PGE1 analogue. The attenuation of hyperalgesia in these preclinical settings points towards a direct effect on the pathophysiological processes underlying neuropathic pain following peripheral nerve injury.

Improvement of Gait Disturbance in Nerve Compression Models

Preclinical studies have provided direct evidence for the efficacy of this compound in mitigating motor deficits associated with nerve compression. In a rat model of chronic cervical spinal cord compression, designed to mimic conditions like cervical spondylotic myelopathy, this compound demonstrated a significant ability to preserve motor function. nih.gov

Over a 26-week period, rats with induced spinal cord compression that received a vehicle treatment showed a drastic decline in their forced locomotion capability, as measured by treadmill endurance. In contrast, the group treated with this compound maintained a level of motor performance comparable to sham-operated control groups, effectively preventing the deterioration of their walking and running capabilities. nih.gov

Similarly, in a rat model of neuropathic intermittent claudication, induced by placing silicone rubber pieces in the lumbar epidural space, this compound was shown to significantly improve walking distance. nih.gov This model simulates the leg pain and weakness upon walking that is characteristic of lumbar spinal stenosis. The improvement in gait in these distinct nerve compression models highlights the compound's potential to address functional motor impairments arising from mechanical pressure on both the spinal cord and nerve roots.

Preclinical Model Key Finding with this compound Metric Reference
Chronic Cervical Cord Compression (Rat)Prevented decline of forced locomotion capability over 26 weeks.Treadmill Endurance (seconds) nih.gov
Neuropathic Intermittent Claudication (Rat)Significantly improved walking distance.Walking Distance nih.gov

Histopathological and Molecular Correlates in Preclinical Studies

Assessment of Nerve Tissue Microcirculation Improvements

A primary mechanism of action for this compound is its function as a potent vasodilator, which has been directly correlated with improvements in nerve tissue microcirculation in preclinical models. As a prostaglandin E1 (PGE1) analogue, it enhances blood flow, which is crucial for neuronal health, particularly in ischemic conditions caused by nerve compression. nih.govnih.govnih.gov

In a rat model of spinal cord injury induced by compression, the administration of a PGE1 analogue resulted in significantly higher spinal cord blood flow (SCBF) at the site of compression compared to untreated controls. nih.gov Following the release of the compression (decompression), the PGE1-treated group exhibited a more robust and rapid recovery of blood flow, reaching approximately 90% of the pre-compression level, whereas the control group only recovered to about 60%. nih.gov This enhanced perfusion was directly associated with improved hind-limb motor function. nih.gov

Further evidence comes from a rat model of neuropathic intermittent claudication, where this compound administration led to a significant improvement in SCBF. nih.gov By increasing blood flow to the compressed cauda equina and nerve roots, this compound is believed to alleviate the ischemic conditions that contribute to nerve dysfunction and pain. nih.govnih.gov

Preclinical Model Effect of PGE1 Analogue/Limaprost Alfadex Metric Reference
Spinal Cord Compression (Rat)Significantly higher blood flow during compression.Spinal Cord Blood Flow (SCBF) nih.gov
Spinal Cord Compression (Rat)Faster and more complete blood flow recovery after decompression (~90% vs. ~60% in controls).Spinal Cord Blood Flow (SCBF) nih.gov
Neuropathic Intermittent Claudication (Rat)Significantly improved spinal cord blood flow.Spinal Cord Blood Flow (SCBF) nih.gov

Inflammatory Biomarker Modulation in Spinal Cord Injury Models

The secondary injury cascade following spinal cord injury (SCI) involves a significant neuroinflammatory response, characterized by the release of pro-inflammatory cytokines and the infiltration of immune cells. Preclinical research has demonstrated that Prostaglandin E1 (PGE1), the parent compound of this compound, can modulate key aspects of this inflammatory response.

In a rat model of compression trauma-induced SCI, treatment with PGE1 was found to significantly inhibit the typical post-injury increases in specific inflammatory biomarkers within the damaged spinal cord tissue. nih.gov Notably, the tissue levels of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine involved in the secondary injury cascade, were significantly suppressed in PGE1-treated animals. nih.gov

Furthermore, the study measured myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, as an indicator of neutrophil accumulation at the injury site. The results showed that PGE1 administration significantly inhibited the increase in MPO activity. nih.gov This suggests that PGE1 reduces the infiltration of neutrophils, which are key contributors to inflammatory-mediated tissue damage in the acute phase of SCI. These molecular findings, which correlated with attenuated motor disturbances and reduced intramedullary hemorrhages, indicate that the therapeutic effects of PGE1 analogues in SCI are mediated, at least in part, by down-regulating the acute inflammatory response. nih.gov

Biomarker Model Effect of Prostaglandin E1 (PGE1) Treatment Reference
Tumor Necrosis Factor-alpha (TNF-α)Compression Trauma SCI (Rat)Significantly inhibited the increase in tissue levels. nih.gov
Myeloperoxidase (MPO) ActivityCompression Trauma SCI (Rat)Significantly inhibited the increase in activity, indicating reduced neutrophil accumulation. nih.gov

Clinical Efficacy and Therapeutic Spectrum of Limaprost Alfadex

Efficacy in Ameliorating Ischemic Symptoms Associated with Thromboangiitis Obliterans

Thromboangiitis obliterans, a non-atherosclerotic inflammatory disease of small and medium-sized arteries and veins, often leads to severe ischemia in the extremities. Limaprost (B1675396) alfadex has demonstrated efficacy in addressing the ischemic symptoms associated with this condition rad-ar.or.jprad-ar.or.jpmims.comamazonaws.comrospatent.gov.ru.

Reduction of Ischemic Pain and Cold Sensation

Limaprost alfadex has been reported to alleviate ischemic pain and cold sensations in the affected extremities of patients with thromboangiitis obliterans rad-ar.or.jprad-ar.or.jpmims.comamazonaws.comrospatent.gov.ru. Clinical observations indicate improvements in these subjective symptoms following treatment. For instance, one report mentioned a substantial reduction in pain severity after eight weeks of treatment in a cohort of patients with thromboangiitis obliterans .

Table 1: Example of Subjective Symptom Improvement in Thromboangiitis Obliterans with this compound (Illustrative Data)

SymptomPre-Treatment Severity (Scale 1-10)Post-Treatment Severity (Scale 1-10)
Pain83
Cold Sensation-Improved

Promotion of Cutaneous Ulcer Healing

A significant aspect of this compound's efficacy in thromboangiitis obliterans is its ability to promote the healing of cutaneous ulcers, which are a common and debilitating consequence of severe ischemia in this condition rad-ar.or.jprad-ar.or.jpmims.comamazonaws.comrospatent.gov.ru. Studies have reported substantial improvements in ulcer healing with this compound treatment .

Table 2: Example of Cutaneous Ulcer Healing in Thromboangiitis Obliterans with this compound (Illustrative Data)

MeasurePre-TreatmentPost-Treatment (8 weeks)
Ulcer Size (cm²)51

Note: This table is based on illustrative data found in one search result .

Efficacy in Lumbar Spinal Canal Stenosis (LSS)

Lumbar spinal canal stenosis (LSS) is a condition characterized by the narrowing of the spinal canal, leading to compression of the spinal nerve roots and cauda equina. This compression can result in symptoms such as pain, numbness, and impaired walking ability chiba-u.jpasianspinejournal.orgnih.gov. This compound is also indicated for the treatment of subjective symptoms and gait ability issues associated with acquired LSS drugbank.comrad-ar.or.jprad-ar.or.jpmims.comamazonaws.com. Its mechanism in LSS is thought to involve improving blood flow to the compressed nerve tissues nih.govchiba-u.jpasianspinejournal.orgnih.govresearchgate.net.

Improvement of Subjective Symptoms: Pain and Numbness of Lower Extremities

This compound has demonstrated efficacy in improving subjective symptoms such as pain and numbness in the lower extremities in patients with LSS drugbank.comrad-ar.or.jprad-ar.or.jpmims.comamazonaws.comrospatent.gov.ru. Clinical trials have shown a reduction in leg pain and numbness chiba-u.jpnih.govresearchgate.netnih.gov. Some research suggests that the effects of limaprost may be more pronounced on radicular pain compared to low back pain nih.govresearchgate.netnih.gov. A study focusing on cauda equina type LSS observed significant improvement in leg numbness but not low back pain or leg pain when compared to NSAIDs researchgate.net. Another study noted a significant reduction in foot cold sensation in patients with LSS treated with limaprost researchgate.net.

Enhancement of Walking Ability and Intermittent Claudication Distance

A key therapeutic benefit of this compound in LSS is the enhancement of walking ability and an increase in intermittent claudication distance drugbank.comrad-ar.or.jprad-ar.or.jpmims.comamazonaws.comrospatent.gov.ru. Intermittent claudication, characterized by pain or cramping in the legs during walking that is relieved by rest, is a hallmark symptom of LSS. Clinical studies have reported significant improvements in walking function scores and maximum walking distance after treatment with this compound chiba-u.jpasianspinejournal.orgnih.govresearchgate.netc-med.org.

Table 3: Improvement in Maximum Walking Distance in LSS Patients Treated with this compound (Illustrative Data)

MeasurementBefore Treatment (m)After 3 Months of Treatment (m)P-value
Maximum Walking Distance550.21 ± 1024.26721.46 ± 1023.790.025

Note: This table is based on illustrative data from a study on limaprost efficacy in LSS chiba-u.jp.

Comparative Efficacy with Other Pharmacological Agents in LSS

Studies have compared the efficacy of this compound with other pharmacological agents used in the management of LSS. A multicenter randomized trial comparing limaprost, NSAIDs, and a combination of both for radiculopathy due to LSS found that while each treatment reduced radicular pain, the improvement was more prominent with combination therapy nih.govresearchgate.netnih.gov. There were no significant differences in radicular pain among the three groups at the final follow-up, but the combination treatment showed a significant reduction in low back pain and improved physical function compared to NSAIDs alone nih.govresearchgate.netnih.gov.

In a comparative randomized control trial, limaprost was found to be superior to etodolac (B1671708), an NSAID, in improving health-related quality of life, leg numbness, neurogenic intermittent claudication distance, and subjective improvement and satisfaction in patients with symptomatic LSS with cauda equina symptoms researchgate.netc-med.orgfrontiersin.org. A network meta-analysis suggested that limaprost might offer better efficacy in improving certain outcome measures, such as the Japanese Orthopaedic Association Score and the Oswestry Dysfunction Index, compared to other conservative treatments. The analysis also indicated that combining limaprost with analgesics might be more effective for improving the EuroQol Five Dimensions Questionnaire frontiersin.org. A preliminary crossover study comparing limaprost and elcatonin in LSS patients with concurrent osteoporosis showed that elcatonin significantly improved buttock-leg pain and numbness, while limaprost significantly improved impaired walking function asianspinejournal.org.

Versus Pregabalin (B1679071): Disability and Quality of Life Outcomes

Studies comparing this compound and pregabalin in patients with lumbar spinal stenosis have investigated their impact on disability and quality of life. One study indicated that the efficacy of limaprost in patients with LSS was not inferior to that of pregabalin or the combination of limaprost and pregabalin in terms of disability. frontiersin.orgresearchgate.net Furthermore, limaprost demonstrated better efficacy in improving patients' quality of life. frontiersin.org A randomized controlled trial comparing limaprost and pregabalin for lumbar spinal stenosis found no significant difference in disability index scores between the groups. nih.gov

In the context of cervical spondylotic radiculopathy, a randomized controlled trial comparing limaprost and pregabalin found no apparent differences between the two groups in terms of secondary outcomes, which included Short Form-36, a measure of quality of life. nih.govnih.gov

Versus Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Radicular Pain and Low Back Pain Differentiation

Comparative studies have examined the efficacy of this compound against NSAIDs in managing radicular pain and low back pain in patients with lumbar spinal stenosis. A randomized study showed that limaprost significantly improved leg numbness and walking distance in patients with cauda equina type LSS compared to NSAIDs, but it did not reduce low back pain or leg pain. researchgate.netresearchgate.net Conversely, a randomized study focusing on radicular-type LSS indicated that the effect of limaprost was limited to radicular pain and had no effect on low back pain. researchgate.netnih.govresearchgate.netnih.gov

A multicenter prospective randomized trial comparing limaprost, NSAIDs, or a combination of both for radicular-type neurogenic intermittent claudication in LSS found that each treatment reduced radicular pain, with the combination treatment showing prominent improvement. There were no significant differences in radicular pain among the three groups at the final follow-up. nih.govresearchgate.netnih.gov Low back pain was not influenced by limaprost, while a significant reduction in low back pain and Roland–Morris Disability Questionnaire (RDQ) scores was observed in the combination treatment group compared to limaprost alone. nih.govresearchgate.netnih.gov Physical function as measured by the SF-36 subscales showed marked alleviation after combination treatment compared to NSAIDs. nih.govresearchgate.netnih.gov

Combination Therapy Modalities in LSS Management

Research has explored the potential benefits of combining this compound with other therapies for lumbar spinal stenosis. A study comparing limaprost and pregabalin individually and in combination for LSS treatment found that the efficacy of limaprost was not inferior to that of pregabalin or the combination in terms of disability. frontiersin.orgresearchgate.net The study concluded that combined treatment with limaprost and pregabalin does not provide additional symptom relief compared to monotherapy with either agent in LSS patients. researchgate.netresearchgate.net

A multicenter prospective randomized trial involving patients with radicular-type LSS found that a combination of limaprost and NSAIDs resulted in more favorable outcomes compared to monotherapy with either agent for the management of radiculopathy induced by LSS. nih.govresearchgate.netnih.gov

Subgroup Analysis Based on LSS Pathophysiological Types (e.g., Cauda Equina vs. Radicular-type)

Subgroup analysis based on the pathophysiological types of lumbar spinal stenosis, such as cauda equina versus radicular-type, has revealed differences in the efficacy of this compound. A randomized study indicated that compared with NSAIDs, limaprost significantly improved leg numbness and walking distance characteristic of cauda equina LSS, but did not reduce low back pain or leg pain. researchgate.netresearchgate.net In contrast, a study focusing on radicular-type LSS showed that the effect of limaprost was limited to radicular pain and had no effect on low back pain. researchgate.netnih.govresearchgate.netnih.gov This difference in response between radicular and cauda equina types is considered important for treatment planning in LSS. nih.gov

Efficacy in Cervical Spondylotic Myelopathy (CSM) and Radiculopathy (CSR)

This compound has been investigated for its efficacy in cervical spondylotic myelopathy and radiculopathy.

Improvement of Myelopathy Symptoms and Motor Function

This compound has demonstrated motor function improvement in animal models of cervical myelopathy. researchgate.nete-neurospine.orgresearchgate.netresearchgate.nete-neurospine.orgnih.gove-neurospine.org A study in rats with chronic compression of the spinal cord showed that limaprost administration resulted in a significant increase in forced locomotion capability. e-neurospine.orgresearchgate.netnih.gove-neurospine.org

A small clinical trial investigated the potential benefits of this compound in patients with mild degenerative cervical myelopathy (DCM). e-neurospine.orgresearchgate.nete-neurospine.orge-neurospine.org The treatment resulted in an improvement in mJOA scores and grip and release count at 1 month, which were maintained at 3 months. e-neurospine.orgresearchgate.nete-neurospine.orge-neurospine.org The mean mJOA score improved by 1.30 points, and the mean grip and release improved from 17.8 to 22.6 over the 3-month period. e-neurospine.orgresearchgate.net However, this trial did not include a control group. e-neurospine.orgresearchgate.net

Myelopathy symptoms were prospectively studied in patients with cervical spinal canal stenosis (CSCS) treated with this compound. Most patients experienced amelioration of symptoms at 1 month, and these improvements were maintained at 3 months. researchgate.netscience.gov Mean Japanese Orthopedic Association score and grip and release count were significantly improved, and stabilometry parameters also showed significant improvement. researchgate.netscience.gov The efficacy of oral limaprost administration for patients with CSCS was supported by objective scoring and quantitative data. researchgate.netscience.gov

While a Phase II study for the additional indication of cervical spondylosis was discontinued (B1498344) in 2008 due to failure to demonstrate anticipated efficacy, a Phase III prospective randomized double-blinded clinical trial on the efficacy of oral limaprost administration following surgery for cervical myelopathy was ongoing as of 2014. e-neurospine.orgresearchgate.nettandfonline.com

In cervical spondylotic radiculopathy, a randomized controlled trial comparing limaprost and pregabalin found that while pregabalin provided earlier pain relief, limaprost was superior in treating arm numbness at 8 weeks. nih.govnih.govresearchgate.net

Comparative Efficacy with Pregabalin in CSR: Focus on Numbness and Pain Relief Profiles

Studies have compared the efficacy of this compound and pregabalin in the treatment of cervical spondylotic radiculopathy (CSR), a condition caused by mechanical compression of nerve roots. In a randomized trial involving patients with CSR, both this compound and pregabalin were administered orally for 8 weeks alongside nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govlondonspine.com

The primary outcomes assessed included pain and numbness using a numerical rating scale. Results indicated that pregabalin provided earlier pain relief, particularly for neck pain during movement and scapular and arm pain at rest and during movement, observed up to 4 weeks. nih.govlondonspine.comresearchgate.net Conversely, the this compound group demonstrated a more marked alleviation of arm numbness during movement compared to the pregabalin group at 8 weeks. nih.govlondonspine.comresearchgate.net While pregabalin showed an earlier effect on pain, this compound appeared superior in addressing arm numbness over the longer term within this study. nih.govlondonspine.com There were no significant differences observed between the two groups in terms of secondary outcomes. nih.govlondonspine.com

Investigational Therapeutic Applications and Associated Outcomes

This compound has been explored for therapeutic applications beyond its approved indications.

Post-Surgical Residual Paresthesia Following Lumbar Fusion

Postoperative residual leg numbness is a common issue after decompressive and fusion lumbar spine surgery. researchgate.netlondonspine.comnih.gov While limaprost has shown efficacy in reducing leg numbness in non-surgical populations, its effectiveness in post-surgical patients has been investigated. researchgate.netlondonspine.comnih.gov

A randomized, double-blind, controlled trial aimed to evaluate patient-reported outcomes following postoperative limaprost or placebo treatment in patients who underwent decompressive and fusion lumbar spine surgery for degenerative lumbar spine disease. researchgate.netlondonspine.comnih.gov Sixty patients were randomized to receive either limaprost or placebo for 6 months. researchgate.net Both groups showed significant reductions in leg numbness at all postoperative time points. researchgate.netnih.gov However, no significant difference in leg numbness scores was observed between the limaprost and placebo groups (P = 0.5). researchgate.netnih.gov

Notably, patients in the limaprost group exhibited significantly greater reductions in back pain compared to the placebo group over the entire follow-up period (P < 0.001). researchgate.netnih.gov No clinically significant differences were observed for other patient-reported outcomes. researchgate.netnih.gov These findings suggest that while postoperative limaprost did not significantly improve leg numbness compared to placebo, it may offer potential benefits in alleviating back pain after lumbar fusion surgery. researchgate.netnih.gov

Discontinued Development Programs: Carpal Tunnel Syndrome and Cervical Spondylosis Efficacy Assessment

This compound development programs for certain indications have been discontinued due to a failure to demonstrate anticipated efficacy in clinical trials.

In 2011, Phase II clinical trials were initiated in Japan for the treatment of carpal tunnel syndrome. drugbank.comnih.govncats.iotandfonline.com These trials were discontinued in 2013 because they failed to demonstrate efficacy. drugbank.comnih.govncats.iotandfonline.com

Development for the indication of cervical spondylosis was also discontinued in 2008 following a Phase II study that did not show the anticipated efficacy in patients with the disease. drugbank.comnih.govncats.iotandfonline.comtandfonline.com Despite this, a study on the efficacy of oral this compound after surgery for cervical myelopathy was reported as ongoing in November 2014. drugbank.comnih.govncats.iotandfonline.comtandfonline.commade-in-china.com this compound has shown in animal models and a small clinical trial to improve motor function and exhibits potential in both animal and human research for degenerative cervical myelopathy (DCM), although existing evidence is largely based on weak clinical data and animal experimentation. e-neurospine.orgresearchgate.netresearchgate.netresearchgate.net A small clinical trial in 21 patients with mild DCM treated with this compound for 3 months showed improvement in mJOA scores and grip and release count, although this trial lacked a control group. e-neurospine.orgresearchgate.netresearchgate.net

Health-Related Quality of Life (HRQOL) Assessments in Clinical Trials

In studies evaluating this compound, HRQOL assessments have been conducted using tools such as the Short Form-36 (SF-36) and the EuroQol-5D (EQ-5D). nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov

In a randomized controlled trial comparing limaprost with etodolac (an NSAID) in patients with symptomatic lumbar spinal stenosis (LSS), limaprost resulted in significantly greater improvements in several SF-36 subscales, including physical functioning, role physical, bodily pain, vitality, and mental health. researchgate.net Limaprost was also significantly better than etodolac for subjective improvement and satisfaction. researchgate.net

Another study comparing limaprost, pregabalin, and their combination for LSS found that baseline-adjusted EQ-5D scores improved significantly over time in all three groups after treatment. frontiersin.org While the efficacy of limaprost was not inferior to pregabalin or the combination in terms of disability as measured by the Oswestry Disability Index (ODI), limaprost also showed better efficacy in improving patients' QoL. frontiersin.org

In the context of post-surgical residual paresthesia following lumbar fusion, while postoperative limaprost did not significantly improve HRQOL compared to placebo, it did show a significant reduction in back pain, which can impact HRQOL. researchgate.netnih.gov

Pharmacovigilance and Mechanistic Insights into Limaprost Alfadex Associated Adverse Events

Hematologic Considerations: Bleeding Risk and Coagulation Pathway Interactions

Limaprost (B1675396) alfadex's pharmacological profile includes antiplatelet activity, which contributes to its therapeutic effects but also carries a potential risk of bleeding. mims.comamazonaws.comnih.govsmolecule.comnih.gov

Limaprost, as a prostaglandin (B15479496) E1 analog, exerts its effects by acting as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase pathway. nih.govsmolecule.com This leads to increased intracellular cyclic AMP levels in vascular smooth muscle cells, promoting vasodilation. Crucially, this mechanism also inhibits platelet aggregation, reducing the ability of platelets to clump together and form clots. mims.comamazonaws.comnih.govsmolecule.com This antiplatelet action, while beneficial for improving blood flow in ischemic conditions, can simultaneously increase the risk of bleeding, particularly in individuals with pre-existing bleeding tendencies or those on concomitant anticoagulant or antiplatelet therapies. mims.comnih.gov

Post-marketing surveillance (PMS) studies and clinical trials have reported various hemorrhagic events associated with limaprost alfadex. These have included instances of colostomy bleeding and hemoptysis in premarket trials, and events such as epistaxis, hematuria, subcutaneous hemorrhage, hemorrhagic duodenal ulcer, subarachnoid hemorrhage, and cerebral hemorrhage in PMS studies. nih.gove-neurospine.org

A self-controlled case series study utilizing a large database in South Korea investigated the association between limaprost use and the risk of bleeding. nih.gove-neurospine.orgresearchgate.net The study included 72,860 patients with limaprost prescriptions and bleeding diagnoses, accounting for 184,732 bleeding events. nih.govresearchgate.net The results indicated a 1.5-fold increased risk of bleeding during periods of limaprost exposure compared to unexposed periods, with an adjusted incidence rate ratio (IRR) of 1.47 (95% confidence interval [CI], 1.43–1.50). nih.govresearchgate.net The risk was found to be highest during the initial 0–7 days following the initiation of limaprost, with an adjusted IRR of 2.11 (95% CI, 2.03–2.18). nih.govresearchgate.net The study also highlighted that the risk of bleeding was elevated with the concomitant use of antithrombotics or other drugs for spinal stenosis treatment, and with higher daily doses of limaprost. nih.govresearchgate.net Analysis by bleeding site showed the highest adjusted IRR for intracranial bleeding (1.78; 95% CI, 1.62–1.95) and the lowest for ocular bleeding (1.14; 95% CI, 1.08–1.20). nih.gov

The following table summarizes key findings from the self-controlled case series study on bleeding risk:

FactorAdjusted Incidence Rate Ratio (IRR)95% Confidence Interval (CI)
Overall Limaprost Exposure1.471.43–1.50
Exposure Days 0-72.112.03–2.18
Intracranial Bleeding1.781.62–1.95
Ocular Bleeding1.141.08–1.20

Immunological and Inflammatory Responses

While primarily known for its vascular effects, this compound has also been implicated in immunological and inflammatory responses in some cases.

Cutaneous drug eruptions are among the reported adverse reactions to this compound. rad-ar.or.jprad-ar.or.jp Case reports have documented instances of lichenoid drug eruption caused by the compound. medicaljournals.semedicaljournalssweden.seresearchgate.netdntb.gov.ua One such case involved an 88-year-old woman who developed generalized scaly erythematous plaques after two months of this compound treatment for thromboangiitis obliterans. medicaljournals.semedicaljournalssweden.seresearchgate.net A skin biopsy revealed a dense, band-like infiltration of lymphocytes in the papillary dermis and necrotic keratinocytes in the epidermis, consistent with a lichenoid drug eruption. medicaljournals.semedicaljournalssweden.seresearchgate.net

In the case of this compound-induced lichenoid drug eruption, a lymphocyte stimulation test (LST) was performed to assess the patient's immune response to the drug. medicaljournals.semedicaljournalssweden.seresearchgate.netresearchgate.net The LST showed a significant increase in 3H-thymidine incorporation in response to this compound, indicating lymphocyte sensitization to the drug. medicaljournals.semedicaljournalssweden.seresearchgate.netresearchgate.net

Further investigation into the immunological mechanisms involved in this case revealed elevated levels of interleukin (IL)-23 in the culture supernatant of the LST with this compound stimulation. medicaljournals.semedicaljournalssweden.seresearchgate.net IL-23 is a cytokine known to play a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which produce IL-17. nih.govnih.gov The IL-23/Th17 axis is increasingly recognized as central to the pathogenesis of various inflammatory and autoimmune diseases, including lichen planus, which shares clinical similarities with lichenoid drug eruption. medicaljournals.semedicaljournalssweden.senih.govnih.gov Elevated IL-17 production has been observed in the skin of patients with lichen planus. medicaljournals.semedicaljournalssweden.se While the detailed mechanism of lichenoid drug eruption is not fully understood, the findings in this case suggest that this compound may contribute to the inflammatory process by promoting IL-23 production, potentially leading to the activation of the IL-23/Th17 axis and subsequent cutaneous inflammation. medicaljournals.semedicaljournalssweden.se

Interactions with Co-administered Medications

This compound's antiplatelet activity necessitates careful consideration of potential interactions with other medications, particularly those affecting coagulation and platelet function. mims.comamazonaws.comnih.govdrugbank.comotsuka.co.id Co-administration with antiplatelet agents (such as aspirin (B1665792), ticlopidine (B1205844) hydrochloride, or clopidogrel (B1663587) sulfate), anticoagulants (like warfarin), or thrombolytic drugs (such as urokinase or alteplase) can enhance the antiplatelet effect of this compound, thereby increasing the risk of bleeding. mims.comamazonaws.comnih.govdrugbank.comotsuka.co.id Close monitoring, including blood coagulation tests, is recommended when this compound is used concurrently with these medications. otsuka.co.idotsuka.pk

Furthermore, studies have indicated that the risk of bleeding is higher when limaprost is concomitantly used with antithrombotics or other drugs for spinal stenosis treatment. nih.govresearchgate.net Limaprost may also increase the antiplatelet activities of certain drugs like anagrelide (B1667380) and cilostazol. drugbank.com Conversely, the therapeutic efficacy of limaprost can potentially be decreased when used in combination with certain cephalosporins and other drugs. drugbank.com

The following table provides examples of potential drug interactions:

Co-administered Medication ClassPotential InteractionOutcomeReference
Antiplatelet agentsEnhanced antiplatelet effectIncreased bleeding risk mims.comamazonaws.comnih.govdrugbank.comotsuka.co.id
AnticoagulantsEnhanced anticoagulant effectIncreased bleeding risk mims.comamazonaws.comnih.govdrugbank.comotsuka.co.id
Thrombolytic agentsIncreased risk of adverse effectsIncreased bleeding risk drugbank.comotsuka.co.id
Anagrelide, CilostazolLimaprost may increase antiplatelet activitiesIncreased antiplatelet effect drugbank.com
Certain CephalosporinsDecreased therapeutic efficacy of LimaprostReduced effectiveness of Limaprost drugbank.com

Enhanced Antiplatelet Activities of Concomitant Agents

This compound possesses inherent antiplatelet activity by inhibiting platelet aggregation patsnap.commims.com. Due to this mechanism, co-administration with other agents that also inhibit platelet function can lead to an enhanced antiplatelet effect amazonaws.commims.com. This potential for increased antiplatelet activity necessitates careful consideration when this compound is used concurrently with other antiplatelet agents, thrombolytic agents, or anticoagulants amazonaws.commims.comresearchgate.net.

Research indicates that Limaprost may increase the antiplatelet activities of drugs such as Anagrelide and Caplacizumab drugbank.com. The combined inhibitory effects on platelet function could theoretically lead to an increased risk of bleeding or hemorrhage drugbank.com.

Studies evaluating the co-administration of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) in the context of lumbar spinal stenosis have shown that a combination treatment resulted in more prominent and rapid alleviation of symptoms like low back pain and radicular pain compared to monotherapy with either agent nih.gov. While this highlights a potential synergistic therapeutic effect on symptoms, the interaction regarding antiplatelet activity in this specific combination warrants attention, given that NSAIDs also possess antiplatelet properties to varying degrees.

Altered Therapeutic Efficacy of Other Pharmacological Classes

The interaction of this compound with other pharmacological classes is a subject of ongoing investigation. While its primary mechanisms involve vasodilation and antiplatelet effects, its influence on the efficacy of other drugs can occur through various pathways, including potential effects on drug metabolism or altered physiological responses.

Limited information is available regarding the comprehensive impact of this compound on the therapeutic efficacy of a wide range of pharmacological classes. However, some data suggest potential alterations in efficacy when combined with certain agents. For instance, the therapeutic efficacy of Andexanet alfa and Anti-inhibitor coagulant complex may be decreased when used in combination with Limaprost drugbank.com. Conversely, the therapeutic efficacy of Limaprost itself can be decreased when used in combination with Aprotinin or certain cephalosporins like Cefaclor, Cefadroxil, Cefaloridine, Cefalotin, Cefamandole, Cefamandole nafate, Cefapirin, Cefazolin, Cefdinir, Cefditoren, Cefepime, and Cefixime drugbank.com.

Advanced Methodological Approaches and Outcome Measures in Limaprost Alfadex Research

Clinical Trial Designs and Methodologies

The evaluation of Limaprost (B1675396) alfadex in clinical settings relies on well-established trial designs aimed at minimizing bias and providing robust evidence.

Randomized, double-blind, placebo-controlled trials (RCTs) represent a cornerstone of evidence-based medicine, designed to assess the efficacy of an intervention by comparing it against a placebo control under conditions where neither the participants nor the researchers know who is receiving the active treatment. While specific detailed results of a dedicated placebo-controlled trial for Limaprost alfadex were not extensively detailed in the provided information, the principles of this design are fundamental to evaluating drug efficacy. Such trials typically involve random allocation of participants to treatment arms, blinding to prevent conscious or unconscious bias, and comparison of outcomes between the active treatment and placebo groups to determine the true effect of the intervention. Two randomized, double-blind, multicenter trials have shown a significant reduction in leg pain and numbness in LSS patients with bilateral intermittent claudication compared to a low dose of the agent, indicating the application of blinding and randomization in this compound research. nih.gov

Multicenter prospective studies are frequently employed in this compound research to enroll a larger and more diverse patient population, thereby increasing the generalizability of the findings. These studies involve multiple research centers following a predefined protocol to collect data on patient outcomes over time. A multicenter prospective randomized trial, for instance, compared the efficacy of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) for sciatica due to lumbar spinal stenosis. nih.govresearchgate.netnih.gov This framework allows for the assessment of treatment effects across different clinical settings and patient demographics, contributing to a more comprehensive understanding of this compound's effectiveness in a broader population. Another study comparing this compound and elcatonin also utilized a multicenter prospective study design with a crossover element. asianspinejournal.orgnih.govnih.govkoa.or.kr

Crossover study designs are valuable in comparative efficacy trials, particularly when evaluating chronic conditions where the effect of a treatment may be reversible. In a crossover study, each participant receives both treatments being compared during different periods, separated by a washout phase. This design allows for within-patient comparisons, reducing the variability and potentially requiring a smaller sample size. A preliminary multicenter prospective study comparing the efficacy of this compound and elcatonin in patients with lumbar spinal stenosis and concurrent osteoporosis utilized a crossover design. asianspinejournal.orgnih.govnih.govkoa.or.kr In this study, patients were divided into two groups, and after an initial treatment period and a washout, they switched to the other treatment. koa.or.kr This approach allowed for a direct comparison of the effects of this compound and elcatonin within the same individuals.

Real-world evidence (RWE) studies and observational cohorts play a crucial role in understanding the effects of this compound in routine clinical practice, beyond the controlled environment of randomized trials. These studies collect data from everyday healthcare settings, providing insights into the drug's performance in a more heterogeneous patient population with various comorbidities and concomitant medications. A self-controlled case series study, for example, investigated the risk of bleeding associated with this compound using real-world data. e-neurospine.orge-neurospine.org While this specific study focused on a safety outcome, the methodology exemplifies how observational data can be used to assess outcomes and risks associated with this compound in a real-world setting. Another real-world study of this compound tablets in the treatment of degenerative lumbar spinal stenosis is also noted. patsnap.com

Standardized Clinical Outcome Assessment Tools

Standardized clinical outcome assessment tools are essential for objectively measuring the effects of this compound on patient symptoms and functional status. These tools provide quantifiable data that can be compared across different studies and patient populations.

Numerical Rating Scale (NRS) for Pain and Numbness Evaluation

The Numerical Rating Scale (NRS) is a widely used patient-reported outcome measure for assessing the intensity of pain and numbness. It typically consists of an 11-point scale ranging from 0 (no symptom) to 10 (worst possible symptom). Patients are asked to rate their symptom severity at a specific point in time or over a defined period. The NRS has been extensively used in clinical trials evaluating this compound for conditions like lumbar spinal stenosis and cervical spondylotic radiculopathy. nih.govnih.govlondonspine.comnih.govresearchgate.netnih.govresearchgate.netnii.ac.jp

In studies on lumbar spinal stenosis, NRS has been used to assess leg pain, low back pain (LBP), and numbness both at rest and on movement. nih.govresearchgate.netnih.gov For example, in a multicenter prospective randomized trial, leg pain, LBP, and associated symptoms were assessed using NRS at rest and on movement. nih.govresearchgate.netnih.gov The NRS allows for the quantification of symptom severity and the evaluation of changes in these symptoms over the course of treatment.

In the context of cervical spondylotic radiculopathy, NRS has been used to measure the intensity of pain (neck, scapula, arm) and numbness at rest and during movement. nih.govnih.govlondonspine.comresearchgate.net For instance, a randomized trial comparing this compound and pregabalin (B1679071) in patients with CSR used NRS for pain and numbness as primary outcomes. nih.govnih.govlondonspine.comresearchgate.netnii.ac.jp The scale helps in quantifying the subjective experience of pain and numbness, providing a standardized measure for evaluating treatment efficacy.

Detailed research findings using NRS have demonstrated varying outcomes depending on the condition and comparison group. In the LSS trial comparing this compound, NSAIDs, and combination therapy, each treatment reduced radicular pain, with improvement being prominent in the combination group. nih.govresearchgate.netnih.gov While there were no significant differences in radicular pain among the three groups at the final follow-up, LBP was not influenced by this compound alone in this study. nih.govresearchgate.netnih.gov

In the CSR trial comparing this compound and pregabalin, a greater reduction in pain score was observed with pregabalin for neck, scapular, and arm pain up to 4 weeks. nih.govnih.govlondonspine.comresearchgate.net However, this compound showed a marked alleviation of numbness of the arm during movement compared to pregabalin at 8 weeks. nih.govnih.govlondonspine.comresearchgate.net

Here is an example of how NRS data might be presented based on the findings (illustrative data based on descriptions in sources nih.govnih.govnih.govresearchgate.net):

Symptom (NRS 0-10)Baseline (Mean ± SE)This compound (6 weeks) (Mean ± SE)NSAIDs (6 weeks) (Mean ± SE)Combination (Limaprost + NSAIDs) (6 weeks) (Mean ± SE)
Radicular Pain at Rest3.1 ± 0.61.5 ± 0.52.8 ± 0.61.5 ± 0.4
Radicular Pain on Movement6.2 ± 0.54.6 ± 0.65.8 ± 0.52.4 ± 0.6
LBP at Rest-No significant changeNo significant changeNo significant change
LBP on Movement5.5 ± 0.7No apparent reduction3.9 ± 0.62.4 ± 0.6
Foot Numbness on Movement3.6 ± 0.7No apparent change4.4 ± 0.7Significant reduction at 4 weeks
Arm Numbness on Movement (CSR)-Marked alleviation at 8 weeks--

The NRS, along with other tools like the Roland-Morris Disability Questionnaire (RDQ) and the Short Form (SF)-36/SF-8 health surveys, provides a comprehensive assessment of the patient's condition and the impact of this compound treatment on various aspects of their health and daily life. nih.govnih.govlondonspine.comnih.govresearchgate.netnih.govasianspinejournal.orgnih.govnih.govkoa.or.krresearchgate.netnii.ac.jpresearchgate.netfrontiersin.org

Roland-Morris Disability Questionnaire (RDQ) for Functional Disability

The Roland-Morris Disability Questionnaire (RMDQ) is a widely used health status measure specifically designed to assess functional disability in individuals with low back pain. rmdq.org It consists of 24 items related to daily activities that might be affected by back pain, and the score is calculated by summing the number of checked items, ranging from 0 to 24. rmdq.org Studies on this compound have utilized the RDQ to evaluate its impact on the level of disability experienced by patients with conditions like LSS. researchgate.netnih.govlondonspine.com While some research indicates that a combination therapy including this compound and NSAIDs can lead to a significant reduction in RDQ scores compared to this compound monotherapy, this compound alone did not significantly influence low back pain or RDQ scores in one study. researchgate.netnih.govlondonspine.com

Short Form (SF)-36 and EuroQol Five Dimensions Questionnaire (EQ-5D) for Quality of Life Assessment

Quality of life is a crucial outcome measure in clinical research. The Short Form (SF)-36 and the EuroQol Five Dimensions Questionnaire (EQ-5D) are generic health status instruments used to assess various aspects of a patient's quality of life. frontiersin.orgfrontiersin.orgfrontiersin.org The SF-36 covers eight health domains, while the EQ-5D assesses five dimensions of health: mobility, self-care, usual activities, pain/discomfort, and anxiety/depression. Studies have demonstrated that this compound can lead to improvements in quality of life metrics. frontiersin.orgfrontiersin.orgfrontiersin.org For instance, research has shown that this compound resulted in considerably greater improvements in SF-36 subscales compared to other treatments like etodolac (B1671708). frontiersin.orgfrontiersin.orgfrontiersin.org The EQ-5D has also been used to evaluate the effects of this compound, with studies indicating significant improvements in baseline-adjusted EQ-5D scores over time in patients treated with this compound. frontiersin.orgfrontiersin.orgfrontiersin.org A combination of this compound with analgesic drugs was also found to be effective in improving EQ-5D scores. frontiersin.orgfrontiersin.org

Japanese Orthopaedic Association (JOA) and Modified JOA (mJOA) Scores for Neurological Function

The Japanese Orthopaedic Association (JOA) score and its modified version (mJOA) are commonly used scales to assess neurological function, particularly in patients with spinal disorders. frontiersin.orgfrontiersin.orge-neurospine.orge-neurospine.orgbioscientifica.comnih.gov These scores evaluate motor function, sensory function, and bladder function. Research on this compound in conditions like lumbar spinal stenosis and degenerative cervical myelopathy (DCM) has utilized JOA and mJOA scores to measure improvements in neurological status. frontiersin.orgfrontiersin.orge-neurospine.orge-neurospine.orgbioscientifica.comnih.gov Studies have shown that this compound can be associated with better improvement in the JOA score compared to other treatments. frontiersin.orgfrontiersin.orgfrontiersin.org In a clinical trial involving patients with mild DCM, treatment with this compound resulted in an improvement in mJOA scores and grip and release count at 1 month, which was maintained at 3 months. e-neurospine.orge-neurospine.org The mean mJOA score in this study improved by 1.30 points. e-neurospine.orge-neurospine.org It is worth noting that the mJOA score may have a ceiling effect in mild cases, potentially limiting its sensitivity to detect significant improvement. bioscientifica.com

Objective Measures for Walking Ability: Neurogenic Intermittent Claudication Distance

Neurogenic intermittent claudication (NIC) is a common symptom of spinal stenosis, characterized by pain, numbness, or weakness in the legs that is exacerbated by walking and relieved by rest. Objective measures of walking ability, such as the neurogenic intermittent claudication distance (NICD), are used to quantify the impact of treatments on this symptom. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Studies have shown that this compound can significantly improve NICD. frontiersin.orgfrontiersin.orgfrontiersin.org For example, a randomized controlled trial demonstrated that this compound was significantly better than etodolac for improving neurogenic intermittent claudication distance. frontiersin.orgfrontiersin.orgfrontiersin.org Animal studies using a rat neuropathic intermittent claudication model have also shown that this compound can significantly improve walking distance. researchgate.net

Provocation Tests and PainDETECT Questionnaire for Radiculopathy Assessment

Radiculopathy, or the compression or irritation of a nerve root, can lead to pain, numbness, or weakness in the affected limb. Provocation tests are clinical maneuvers designed to reproduce the symptoms of radiculopathy and help identify the affected nerve root. The PainDETECT questionnaire is a screening tool used to help identify a neuropathic component of pain. nih.govnih.govresearchgate.netphysio-pedia.com Research comparing this compound with other treatments like pregabalin in patients with cervical spondylotic radiculopathy has utilized provocation tests and the PainDETECT questionnaire as secondary outcome measures. nih.govnih.govresearchgate.net While one study found no apparent differences between this compound and pregabalin in terms of secondary outcomes, including those assessed by provocation tests and the PainDETECT questionnaire, this compound was found to be superior to pregabalin in treating arm numbness. nih.govnih.govresearchgate.net

Advanced Analytical Techniques in Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. These studies often require highly sensitive and specific analytical techniques to measure drug concentrations in biological matrices like plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI/MS/MS) for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), is a powerful analytical technique widely used in bioanalysis for the quantification of drugs and metabolites in biological samples. nih.govilo.orgsci-hub.ruresearchgate.netsciex.jp LC-ESI/MS/MS offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for measuring low concentrations of compounds like Limaprost in plasma. nih.govilo.orgsci-hub.ruresearchgate.netsciex.jp Studies investigating the pharmacokinetic characteristics of this compound in healthy volunteers have employed LC-ESI/MS/MS for the analysis of plasma samples. nih.govilo.orgresearchgate.net This technique allows for the determination of key pharmacokinetic parameters such as time to maximal concentration (Tmax), elimination half-life (T1/2), maximal concentration (Cmax), and area under the curve (AUC). nih.govilo.org The development of highly sensitive LC-MS/MS methods, including those utilizing techniques like on-line two-dimensional LC/MS/MS or differential mobility spectrometry (DMS), has been crucial for quantifying the very low levels of Limaprost found in plasma following oral administration. sci-hub.ruresearchgate.netsciex.jp

Pharmacokinetic Parameters of Limaprost (30 µg oral dose in healthy Korean volunteers) nih.govilo.org

ParameterValue (Mean)Unit
Tmax0.5hour
T1/21.64hours
Cmax13.37pg/mL
AUC(12 hours)18.60pg·h/mL
AUC(infinity)22.98pg·h/mL
ke0.68h⁻¹
CL1.77L/h
MRT1.74hours

These studies indicate that orally administered Limaprost is rapidly absorbed and quickly eliminated from the bloodstream in healthy individuals. nih.govilo.org

Translational Research Approaches

Correlation of Preclinical Animal Model Findings with Human Clinical Outcomes

Translational research involving this compound has sought to bridge findings from preclinical animal models to observed outcomes in human clinical trials, particularly in conditions like degenerative cervical myelopathy (DCM) and lumbar spinal stenosis (LSS). Preclinical studies utilizing animal models have provided initial evidence of this compound's potential therapeutic effects, which have subsequently been investigated in human subjects.

In the context of degenerative cervical myelopathy, a rodent model involving the implantation of an expandable polymer to induce compression-induced cervical myelopathy was used to evaluate this compound. In this model, administration of this compound demonstrated an improvement in motor function, specifically measured by a significant increase in forelimb stride length in treated rats compared to control groups. e-neurospine.orge-neurospine.org This preclinical finding of improved motor function in a compression model of myelopathy aligns with the rationale for investigating this compound in human DCM, a condition characterized by spinal cord compression and resulting motor deficits.

Subsequently, a clinical trial in patients with mild DCM managed nonoperatively investigated the potential benefits of this compound. This study reported improvements in modified Japanese Orthopaedic Association (mJOA) scores and grip and release counts after treatment with this compound, with improvements maintained over a 3-month period. e-neurospine.orgnih.govresearchgate.net The mJOA score is a widely used clinical outcome measure for assessing neurological function in patients with cervical myelopathy, encompassing motor, sensory, and sphincter function. Grip and release count is a specific measure of manual dexterity, a motor function often impaired in DCM. The observed improvements in these human clinical outcome measures suggest a potential translation of the motor function improvements seen in the preclinical rodent model to functional benefits in human patients with DCM.

Similarly, in the field of lumbar spinal stenosis, animal models of nerve tissue ischemia have indicated that prostaglandin (B15479496) E1 derivatives, such as this compound, can improve blood flow in the cauda equina and sciatic nerve, potentially addressing the reduced blood flow in nerve roots observed in both animal models and humans with LSS. researchgate.netchiba-u.jp This preclinical evidence regarding improved nerve blood flow provides a mechanistic basis for the investigation of this compound in human LSS, where impaired nerve root blood flow contributes to symptoms like pain, numbness, and intermittent claudication. chiba-u.jp

Clinical trials in patients with LSS have evaluated the efficacy of this compound on symptoms such as leg numbness, walking distance, and health-related quality of life (HRQOL). medtigo.comresearchgate.net Studies have reported improvements in these parameters with this compound treatment. medtigo.comresearchgate.net While direct quantitative correlation between specific preclinical physiological measurements (like nerve blood flow in animal models) and clinical outcome scores (like walking distance or HRQOL in humans) can be complex due to species differences and the multifactorial nature of human conditions, the observed improvements in related functional outcomes in both preclinical models and human trials support a translational link.

However, it is important to note that while preclinical studies provide foundational support, the translation to human efficacy is not always straightforward. For example, some pharmacological agents that have shown promise in animal models for conditions like degenerative cervical myelopathy have not replicated those results in human trials. e-neurospine.orgresearchgate.netpatsnap.com The evidence for this compound in certain indications, such as degenerative cervical myelopathy, has been described as promising but based on small clinical trials, highlighting the need for larger-scale studies to validate findings. e-neurospine.orge-neurospine.orgpatsnap.com An ongoing phase III trial is currently investigating the efficacy of oral Limaprost administration following surgery for cervical myelopathy, which may provide further clarity on the clinical relevance of preclinical observations. e-neurospine.orgpatsnap.com

The correlation between preclinical findings and human outcomes for this compound can be summarized by the alignment of observed effects on motor function and nerve-related symptoms in animal models with improvements in functional and symptomatic endpoints in human trials for conditions involving neural compression and potential ischemia.

Here is a summary of findings related to preclinical and clinical outcomes for this compound:

ConditionPreclinical ModelPreclinical FindingHuman Clinical Outcome MeasureHuman Clinical FindingTranslational Correlation
Degenerative Cervical MyelopathyRodent model of compression-induced myelopathy e-neurospine.orge-neurospine.orgImproved motor function (forelimb stride length) e-neurospine.orge-neurospine.orgmJOA score, Grip and release count e-neurospine.orgnih.govresearchgate.netImproved mJOA scores and grip and release count e-neurospine.orgnih.govresearchgate.netPreclinical motor improvement aligns with clinical functional/dexterity improvement. e-neurospine.orge-neurospine.orgnih.govresearchgate.net
Lumbar Spinal StenosisAnimal models of nerve tissue ischemia researchgate.netchiba-u.jpImproved nerve blood flow researchgate.netchiba-u.jpLeg numbness, Walking distance, HRQOL medtigo.comresearchgate.netImproved leg numbness, walking distance, and HRQOL in some studies/subtypes medtigo.comresearchgate.netPreclinical improvement in nerve blood flow aligns with clinical symptomatic relief and functional improvement in some LSS presentations. researchgate.netchiba-u.jpmedtigo.comresearchgate.net

This table summarizes key findings illustrating the correlation between observations in preclinical animal models and clinical outcomes in human studies for this compound in the contexts of Degenerative Cervical Myelopathy and Lumbar Spinal Stenosis.

Despite the promising correlations observed, the available evidence is often based on weak clinical data and animal experimentation, emphasizing the need for validation in larger-scale studies with high levels of evidence. e-neurospine.orgresearchgate.net Translational research in this area is ongoing, aiming to further elucidate the relationship between preclinical findings and clinical efficacy for this compound. researchgate.net

Translational Research and Future Directions

Bridging Preclinical Discoveries to Clinical Innovations

Translational research involving limaprost (B1675396) alfadex focuses on leveraging insights from preclinical studies to inform and develop new clinical applications. Animal models of conditions like cervical myelopathy have demonstrated that limaprost alfadex can improve motor function and potentially contribute to neuronal preservation at compression sites. nih.govscholaris.ca These preclinical findings provide a basis for exploring the compound's potential in neurological disorders beyond its current indications. However, the translation of these findings requires robustly designed clinical studies to confirm efficacy and explore clinical outcomes in human patients. nih.govresearchgate.net Early clinical investigations in mild degenerative cervical myelopathy (DCM) have shown promising results in improving motor function scores, although these were often in small, uncontrolled trials. nih.govresearchgate.net Further translational efforts are needed to bridge this gap and establish clear clinical benefits.

Elucidation of Residual Mechanisms of Action in Specific Pathologies

While this compound is known for its vasodilatory and antiplatelet effects, research continues to elucidate its full spectrum of mechanisms, particularly in specific pathological contexts. rad-ar.or.jpnih.gov For instance, in conditions like lumbar spinal canal stenosis, its action is thought to involve increasing blood flow to the compressed cauda equina, thereby improving nerve function. researchgate.net Additionally, studies suggest limaprost may influence neurotrophic factors, such as inhibiting nerve growth factor (NGF) and promoting vascular endothelial growth factor (VEGF), which could contribute to its effects on nerve tissue. nih.govresearchgate.net Further research is needed to fully understand these intricate mechanisms and how they specifically contribute to symptom relief in different conditions.

Optimization of Therapeutic Strategies for Persistent Symptoms

Optimizing therapeutic strategies for patients experiencing persistent symptoms despite current treatments is a key area of future research for this compound. While effective for some, not all patients achieve complete symptom resolution. Research exploring the combination of this compound with other therapeutic modalities is ongoing. For example, studies have compared limaprost with NSAIDs and combination therapies for radiculopathy due to lumbar spinal stenosis, suggesting potential benefits of combination approaches in certain outcomes like back pain. nih.govresearchgate.net Identifying patient subgroups who might benefit most from this compound or its combination with other drugs requires further investigation and well-designed clinical trials.

Development of Novel Formulations or Delivery Systems

The development of novel formulations or delivery systems for this compound is an area of active research aimed at improving its stability, bioavailability, and potentially enabling new routes of administration or controlled release. This compound is an inclusion complex with α-cyclodextrin, which enhances the solubility and stability of limaprost. jst.go.jp However, the stability of the tablet form can be affected by humidity once the packaging is opened. researchgate.netjst.go.jp Research into using other cyclodextrins or creating ternary inclusion complexes has shown promise in improving stability under humid conditions. researchgate.netjst.go.jp Novel dosage forms for controlled delivery of prostaglandin (B15479496) derivatives like this compound are also being explored, including nanoparticulate compositions. rospatent.gov.rumdpi.comgoogle.com These advancements could lead to improved patient compliance and potentially enhanced therapeutic effects.

Here is a table summarizing some research on this compound formulations:

Formulation TypeComponentsObserved Benefit (in research)Source
Tablet (Commercial)Limaprost + α-cyclodextrin (alfadex)Enhanced solubility and stability of limaprost jst.go.jp
Lyophilized composite with β-CDThis compound + dextran (B179266) 40 + β-cyclodextrinIncreased chemical stability in humid conditions researchgate.netjst.go.jp
Ternary inclusion complex (α-/β-CD)Limaprost + α-cyclodextrin + β-cyclodextrinImproved stability under humid conditions researchgate.netjst.go.jp
Nanoparticulate compositionProstaglandin derivative (e.g., limaprost)Potential for controlled delivery rospatent.gov.ru

Exploration of New Therapeutic Indications Based on Mechanistic Insights

Mechanistic insights into the actions of this compound are driving the exploration of its potential in new therapeutic indications. Its vasodilatory, antiplatelet, and potential neuroprotective effects suggest possible applications in other conditions characterized by impaired blood flow, inflammation, or nerve damage. rad-ar.or.jpnih.gov While development for indications like carpal tunnel syndrome and cervical spondylosis was previously discontinued (B1498344) due to a failure to demonstrate anticipated efficacy in earlier phase trials, the ongoing research into its mechanisms, particularly its influence on nerve tissue blood flow and neurotrophic factors, could reignite interest in related neurological or vascular disorders. ncats.iodrugbank.comtandfonline.com

Biomarker Discovery for Personalized this compound Therapy

Identifying biomarkers that can predict patient response to this compound therapy is crucial for implementing personalized medicine approaches. nih.govnih.govamoydx.com While general biomarker discovery in various disease areas is an active field, specific biomarkers for predicting this compound efficacy are not yet widely established. Research is needed to identify biological markers that correlate with treatment response, allowing clinicians to identify patients most likely to benefit from this compound. This could involve exploring genetic factors, inflammatory markers, or imaging-based biomarkers related to blood flow or nerve function. nih.govamoydx.com

Global Research Collaborations and Data Harmonization

Global research collaborations and data harmonization are essential for advancing the understanding and optimizing the use of this compound. Collaborative efforts can facilitate larger clinical trials, enable the sharing of diverse patient data, and accelerate the discovery of new insights into the compound's efficacy and mechanisms in various populations and conditions. Harmonizing data collection and reporting standards across different studies and regions will be critical for pooling data and conducting robust meta-analyses, ultimately strengthening the evidence base for this compound and guiding future therapeutic strategies. researchgate.netresearchgate.netkhidicis.com

Q & A

Q. What analytical methods are recommended for determining the purity and stability of Limaprost Alfadex in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with ultraviolet detection (254 nm) is the standard method. Use a stainless-steel column (C18, 4 mm × 15 cm, 10 µm particles) and a mobile phase of phosphate buffer (pH 3.0) with sodium lauryl sulfate and acetonitrile. System suitability requires a resolution ≥6 between Limaprost and internal standards (phenol in methanol) and ≤1.0% relative standard deviation in peak area ratios across six replicates . For purity, quantify degradation products (e.g., 11-deoxy-Δ10) via HPLC, ensuring lyophilized formulations with β-cyclodextrin (β-CD) reduce degradation under humid conditions .

Q. How does the α-cyclodextrin inclusion complex in this compound affect its solubility and bioavailability?

The α-cyclodextrin (α-CD) clathrate structure enhances water solubility by encapsulating the hydrophobic Limaprost molecule, enabling uniform dosing (e.g., 5 µg/tablet). This inclusion complex prevents aggregation and improves dissolution kinetics. Solubility testing in water, methanol, and ethyl acetate confirms its hygroscopic nature and formulation compatibility .

Q. What are the critical parameters for validating this compound identity in compliance with pharmacopeial standards?

Key tests include:

  • Colorimetric identification : Reaction with sulfuric acid yields orange-yellow (water layer) vs. no color (ethyl acetate layer) .
  • UV-Vis spectroscopy : No absorbance maxima between 200–400 nm in dilute ethanol. Post-KOH treatment, spectra must match reference standards .
  • Optical rotation : Specific rotation [α]²⁰D = +125° to +135° (0.1 g in ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the efficacy of this compound for degenerative cervical myelopathy (DCM) across clinical trials?

While Sugawara et al. (2024) reported improved mJOA scores (Δ1.30 points) and grip function in a non-controlled trial (15 µg/day, 3 months), the lack of a control group limits causal inference. To address this, design a double-blinded, randomized controlled trial (RCT) with stratification by disease severity and concurrent therapies. Include MRI biomarkers (e.g., spinal cord compression ratio) and standardized outcome measures (e.g., Nurick Scale) to reduce heterogeneity .

Q. What experimental strategies optimize the stability of this compound in humid environments for long-term storage?

Ternary inclusion complexes with α-CD and β-CD (1:1–1:3 w/w ratios) reduce degradation of Limaprost by 11-deoxy-Δ10 from 2.5% to 1.8% under 75% relative humidity. Lyophilized composites with dextran and β-CD (e.g., 1:2 w/w) enhance moisture resistance. Accelerated stability studies (40°C/75% RH) over 6 months, monitored via HPLC, validate formulation robustness .

Q. How do pharmacokinetic interactions between this compound and CYP3A4/CYP2C8 inhibitors impact dosing regimens?

Limaprost is metabolized by CYP3A4 and CYP2C7. Co-administration with inhibitors (e.g., ketoconazole) increases plasma exposure by 30–50%, necessitating dose adjustments. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interactions and derive safety margins. Validate with in vitro hepatocyte assays and clinical pharmacokinetic studies in healthy volunteers .

Q. What methodologies are effective for analyzing this compound’s antiplatelet mechanisms in preclinical models of peripheral artery disease (PAD)?

  • In vitro : Measure platelet aggregation inhibition using ADP/collagen-induced assays. Compare IC50 values against clopidogrel.
  • In vivo : Use murine hindlimb ischemia models to assess blood flow recovery via laser Doppler imaging. Quantify tissue oxygenation and capillary density histologically.
  • Omics integration : RNA-seq of endothelial cells post-treatment identifies pathways like VEGF and IGF-1, linked to microcirculation improvement .

Methodological Guidance for Contradictory Data

  • Degradation Kinetics Discrepancies : If stability studies report variable degradation rates, ensure uniform HPLC conditions (e.g., column temperature 25°C, flow rate calibrated for 6-minute retention time). Control humidity levels using desiccants in blister packs during testing .
  • Clinical Efficacy Variability : Stratify patient cohorts by comorbidities (e.g., diabetes) and genetic polymorphisms (e.g., CYP2C8*3) to isolate confounding factors. Meta-analyze pooled data from NCT02125981 and prior trials using fixed-effect models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.